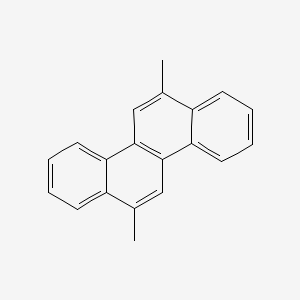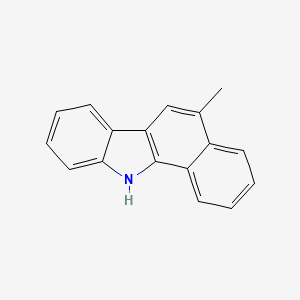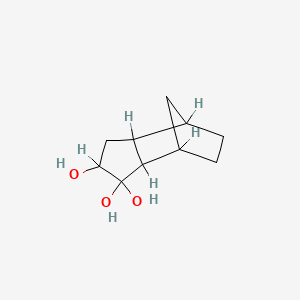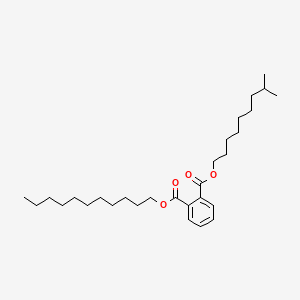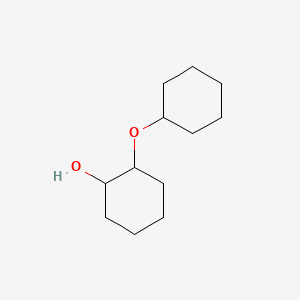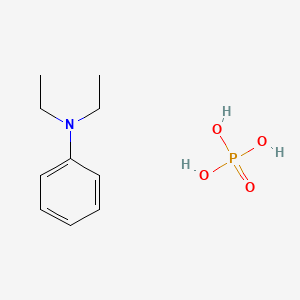
N,N-Diethylanilinium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylanilinium phosphate is an organic compound with the molecular formula C30H48N3O4P. It is a derivative of aniline where the nitrogen atom is bonded to two ethyl groups, forming a quaternary ammonium salt with phosphate as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylanilinium phosphate typically involves the alkylation of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The resulting N,N-diethylaniline is then reacted with phosphoric acid to form the phosphate salt. The reaction conditions generally include:
- Temperature: 20-30°C
- Solvent: Aqueous or organic solvents
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for efficient mixing and reaction control
- Use of catalysts to enhance reaction rates
- Purification steps such as crystallization and filtration to obtain high-purity products
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethylanilinium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-N-oxide derivatives.
Reduction: Reduction reactions can convert it back to N,N-diethylaniline.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N,N-diethyl-N-oxide derivatives
Reduction: N,N-diethylaniline
Substitution: Various substituted aniline derivatives
Applications De Recherche Scientifique
N,N-Diethylanilinium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethylanilinium phosphate involves its interaction with various molecular targets. The compound can act as a quaternary ammonium ion, interacting with negatively charged sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved include:
Ion exchange: The phosphate group can participate in ion exchange reactions, affecting cellular processes.
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
N,N-Diethylanilinium phosphate can be compared with other similar compounds such as:
N,N-Dimethylanilinium phosphate: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylbenzylammonium phosphate: Similar quaternary ammonium structure but with a benzyl group.
N,N-Diethyl-2,4-dinitroaniline: Similar ethyl groups but with nitro substituents on the aromatic ring.
Uniqueness: this compound is unique due to its specific combination of ethyl groups and phosphate counterion, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
74332-33-5 |
|---|---|
Formule moléculaire |
C10H18NO4P |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
N,N-diethylaniline;phosphoric acid |
InChI |
InChI=1S/C10H15N.H3O4P/c1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h5-9H,3-4H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
SYFHVAXPGBGELT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=CC=C1.OP(=O)(O)O |
Numéros CAS associés |
85006-32-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


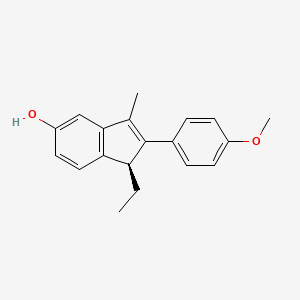

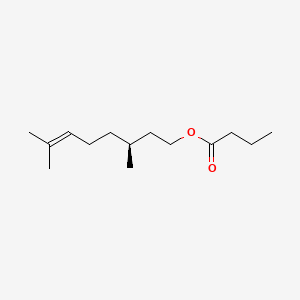

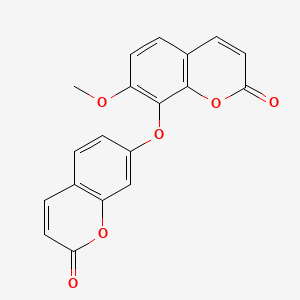
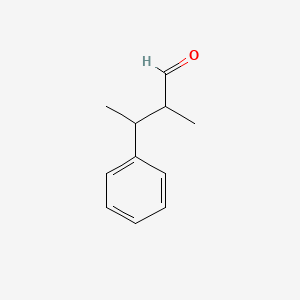
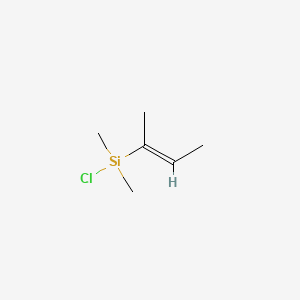
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)

